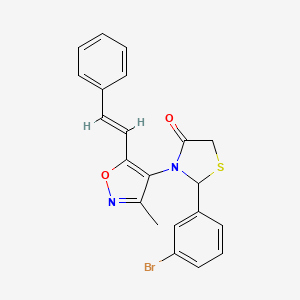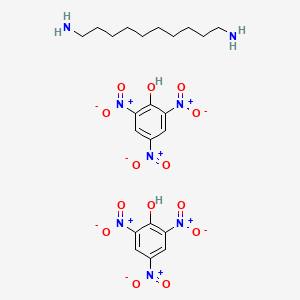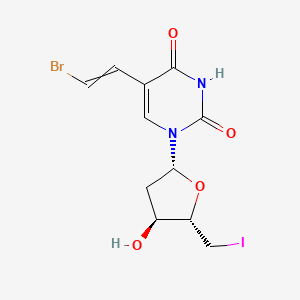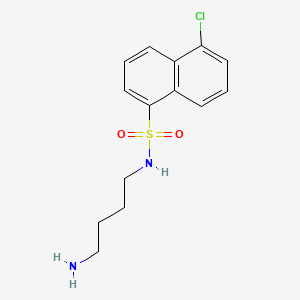![molecular formula C20H20Cl2N2 B14428072 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- CAS No. 82211-91-4](/img/structure/B14428072.png)
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a 2,6-dichlorophenyl group attached to a piperidine ring, which is further connected to the indole nucleus. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the synthesis may involve the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized by reacting 2,6-dichlorobenzyl chloride with piperidine in the presence of a base.
Attachment of the piperidine ring to the indole nucleus: The piperidine derivative is then reacted with indole-3-carboxaldehyde under reductive amination conditions to form the final product.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to form indoline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Major products formed from these reactions include indole-3-carboxylic acids, indoline derivatives, and substituted indoles .
Applications De Recherche Scientifique
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is used in studies related to cell signaling pathways and receptor interactions.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways . Additionally, the compound may inhibit certain enzymes involved in disease progression, such as kinases or proteases .
Comparaison Avec Des Composés Similaires
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- can be compared with other similar compounds, such as:
1H-Indole, 3-methyl-:
1H-Indole, 3-ethyl-: This compound has an ethyl group attached to the indole nucleus instead of the piperidine and dichlorophenyl groups.
1H-Indole, 3-carboxaldehyde: This compound has a formyl group attached to the indole nucleus, making it a valuable intermediate in the synthesis of various indole derivatives.
The uniqueness of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other indole derivatives .
Propriétés
Numéro CAS |
82211-91-4 |
|---|---|
Formule moléculaire |
C20H20Cl2N2 |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H20Cl2N2/c21-17-5-3-6-18(22)20(17)14-8-10-24(11-9-14)13-15-12-23-19-7-2-1-4-16(15)19/h1-7,12,14,23H,8-11,13H2 |
Clé InChI |
YPICVTZBXDBMBE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)

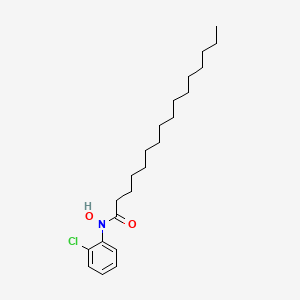
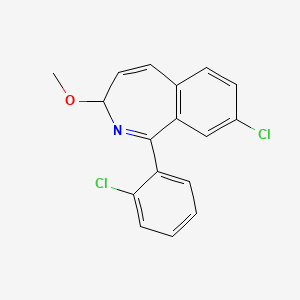

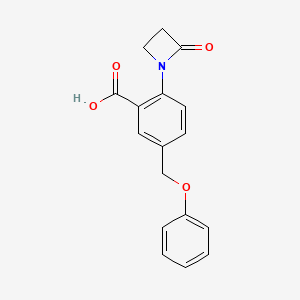
-lambda~5~-phosphane](/img/structure/B14428033.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
